2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-nitrophenyl)acetamide
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Overview
Description
2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-nitrophenyl)acetamide is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, a phenoxy group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile oxide. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction. This involves reacting a phenol derivative with a suitable leaving group, such as a halide, in the presence of a base.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the oxadiazole-phenoxy intermediate with a nitroaniline derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring and nitrophenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-chlorophenyl)acetamide
- 2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-methylphenyl)acetamide
- 2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-hydroxyphenyl)acetamide
Uniqueness
The uniqueness of 2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-nitrophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group, in particular, may enhance its biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O5/c1-15-8-2-3-9-16(15)22-25-23(32-26-22)17-10-4-7-13-20(17)31-14-21(28)24-18-11-5-6-12-19(18)27(29)30/h2-13H,14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHQSPBHMGHOCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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